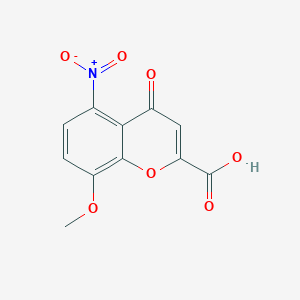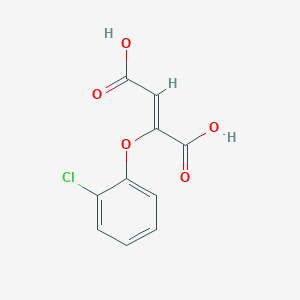![molecular formula C18H17BrF3NO3 B300379 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300379.png)
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTF is a protein that plays a crucial role in regulating gene expression and chromatin remodeling. Inhibition of BPTF has been shown to have significant effects on various cellular processes, making it an attractive target for drug discovery and development.
Mécanisme D'action
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors work by binding to the bromodomain of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide from interacting with chromatin and regulating gene expression, leading to changes in cellular processes.
Biochemical and Physiological Effects
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have significant effects on various biochemical and physiological processes. In cancer cells, inhibition of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death and sensitize cells to chemotherapy. In addition, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have effects on memory formation and synaptic plasticity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors in lab experiments is their specificity for 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, which allows researchers to study the effects of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibition on cellular processes with minimal off-target effects. However, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors can also have limitations, such as their potential toxicity and the need for further optimization to improve their efficacy and pharmacokinetic properties.
Orientations Futures
There are several future directions for the development and application of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors. One area of research is the development of more potent and selective 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors in cancer patients. Furthermore, the role of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in various diseases and cellular processes, such as neurodegeneration and immune function, is still being explored and could provide new avenues for drug discovery.
Méthodes De Synthèse
The synthesis of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 2-bromo-5-methoxybenzoic acid with propyl chloroformate, followed by the reaction of the resulting intermediate with 2-(trifluoromethyl)aniline. The final product is obtained by reacting the intermediate with N,N-dimethylformamide dimethyl acetal and 4-methylmorpholine.
Applications De Recherche Scientifique
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have potential applications in various areas of scientific research, including cancer biology, epigenetics, and neuroscience. In cancer biology, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been identified as a promising target for the treatment of various types of cancer, including breast, lung, and prostate cancer. Inhibition of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Propriétés
Nom du produit |
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C18H17BrF3NO3 |
Poids moléculaire |
432.2 g/mol |
Nom IUPAC |
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17BrF3NO3/c1-3-8-26-16-13(19)9-11(10-15(16)25-2)17(24)23-14-7-5-4-6-12(14)18(20,21)22/h4-7,9-10H,3,8H2,1-2H3,(H,23,24) |
Clé InChI |
DQQCXFURWMXLFH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
SMILES canonique |
CCCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-2,4-dioxo-8H-pyrido[2,3-d]pyrimidine-5,6-dicarbonitrile](/img/structure/B300296.png)

![3-[2-(Benzyloxy)-4-methoxyphenyl]-2-methoxy-1-phenyl-1-propanol](/img/structure/B300300.png)





![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)




![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)